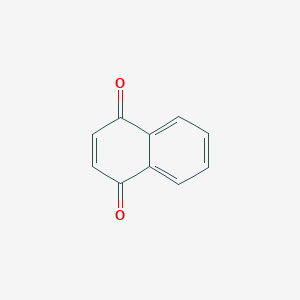

1,4-Naphthoquinone

Description

Propriétés

IUPAC Name |

naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRASJONUBLZVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=O)C=CC(=O)C2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2 | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040704 | |

| Record name | 1,4-Naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-naphthoquinone appears as yellow needles or brownish green powder with an odor of benzoquinone. (NTP, 1992), Dry Powder, Yellow solid with a pungent odor; [ICSC] "Begins to sublimes below 100 deg C." [Merck Index], YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Naphthalenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Naphthoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes below 212 °F (NTP, 1992), Sublimes | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alkali hydroxide soln; sparingly sol in cold water; slightly sol in petroleum ether; freely sol in carbon disulfide, acetic acid, hot alcohol, ether, benzene, and chloroform, Very soluble in alkali hydroxide solutions., Volatile with steam., In water, 0.35 g/100 ml at 25 °C, Solubility in water, g/100ml at 25 °C: 0.35 | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.422 (NTP, 1992) - Denser than water; will sink, 1.422, 1.4 g/cm³ | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.5 | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00018 [mmHg], 2.6 Pa at 50 °C (= 0.0195 mm Hg at 50 °C), Vapor pressure, Pa at 50 °C: 2.6 | |

| Record name | 1,4-Naphthoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow triclinic needles from alcohol or petroleum ether, YELLOW POWDER, Yellow crystals | |

CAS No. |

130-15-4 | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBF5ZU7R7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

277 °F (NTP, 1992), 128.5 °C, 126 °C | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-NAPHTHOQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1547 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Discovery and Scientific Journey of 1,4-Naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and scientific evolution of 1,4-naphthoquinone, a bicyclic aromatic dione with significant implications in natural product chemistry, synthetic organic chemistry, and drug discovery. From its early isolation to its contemporary applications as a scaffold for targeted therapeutics, this document provides a comprehensive overview for the scientific community.

A Historical Overview: From Natural Pigments to a Synthetic Staple

The journey of this compound is intertwined with the study of natural pigments and the dawn of synthetic organic chemistry in the 19th century. While the parent this compound was identified as a key structural motif in various naturally occurring compounds, its isolation and synthesis marked a significant step in understanding this class of molecules.

Early investigations into the chemical constituents of plants like the henna plant (Lawsonia inermis) and the common walnut (Juglans regia) led to the isolation of hydroxylated derivatives of this compound, such as lawsone and juglone.[1][2] These compounds were recognized for their dyeing properties and biological activities.

The first definitive synthesis of this compound is credited to P. F. Fritzsche in 1867 . His work involved the oxidation of naphthalene, a major component of coal tar, laying the groundwork for the production of this important chemical intermediate. This discovery was a pivotal moment, transitioning this compound from a component of complex natural products to a readily accessible synthetic building block.

Subsequent research by chemists like Carl Liebermann and Carl Graebe further elucidated the chemistry of quinones and their relationship to aromatic hydrocarbons. The industrial synthesis of this compound was later refined, with the aerobic oxidation of naphthalene over a vanadium oxide catalyst becoming a key industrial process.[3]

Synthetic Methodologies: From Classical Oxidation to Modern Catalysis

The synthesis of this compound and its derivatives has evolved significantly over the past century and a half. Below are detailed protocols for key historical and contemporary synthetic methods.

Classical Method: Oxidation of Naphthalene with Chromium Trioxide

This method, a cornerstone of early organic synthesis, remains a valuable laboratory procedure for the preparation of this compound.

Experimental Protocol:

-

Preparation of Oxidizing Solution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve chromium trioxide (CrO₃) in a mixture of glacial acetic acid and water.

-

Reaction: Slowly add a solution of naphthalene dissolved in glacial acetic acid to the cooled oxidizing solution while maintaining a low temperature.

-

Stirring and Aging: Continue stirring the reaction mixture at a low temperature for several hours, then allow it to stand at room temperature for an extended period (typically 1-2 days) to ensure complete reaction.

-

Precipitation and Isolation: Pour the reaction mixture into a large volume of cold water to precipitate the crude this compound.

-

Filtration and Washing: Collect the yellow precipitate by filtration and wash it thoroughly with water to remove residual acid and chromium salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or petroleum ether, or by sublimation, to yield pure, yellow, needle-like crystals.

Logical Relationship: Classical Oxidation of Naphthalene

Caption: Workflow for the classical synthesis of this compound.

Diels-Alder Reaction: A Convergent Approach

The Diels-Alder reaction provides a powerful and convergent method for the synthesis of substituted 1,4-naphthoquinones. This [4+2] cycloaddition reaction typically involves the reaction of a 1,3-diene with a p-benzoquinone derivative, followed by an oxidation step.

Experimental Protocol:

-

Reactant Preparation: Dissolve the chosen 1,3-diene and p-benzoquinone in a suitable solvent (e.g., toluene, benzene, or ethanol).

-

Cycloaddition: Heat the reaction mixture under reflux to facilitate the Diels-Alder reaction, leading to the formation of a bicyclic adduct. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Oxidation: Upon completion of the cycloaddition, the intermediate adduct is oxidized to the aromatic this compound. This can be achieved in situ or in a separate step using various oxidizing agents, such as air, chromium trioxide, or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

Signaling Pathway: Diels-Alder Synthesis of this compound

Caption: General scheme for the Diels-Alder synthesis of 1,4-naphthoquinones.

Modern Catalytic and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for the synthesis of this compound and its derivatives. These methods often employ catalytic systems and environmentally benign reaction conditions.

One notable example is the use of laccase, an oxidoreductase enzyme, to catalyze the one-pot synthesis of 1,4-naphthoquinones in an aqueous medium. This biocatalytic approach avoids the use of hazardous heavy metal reagents and organic solvents.

Experimental Protocol (Laccase-mediated synthesis):

-

Enzyme and Substrate Preparation: Prepare an aqueous buffer solution containing the laccase enzyme. Dissolve the corresponding 1,4-hydroquinone and the diene in this solution.

-

In Situ Oxidation and Cycloaddition: The laccase catalyzes the oxidation of the hydroquinone to the corresponding p-quinone in situ. This reactive quinone then undergoes a Diels-Alder reaction with the diene present in the same pot.

-

Further Oxidation: The resulting adduct is subsequently oxidized, often by the same enzymatic system or by air, to yield the final this compound product.

-

Extraction and Purification: The product is extracted from the aqueous medium using an organic solvent and purified by standard chromatographic techniques.

Quantitative Data on Synthetic Methods

The choice of synthetic method depends on factors such as the desired substitution pattern, scale of the reaction, and availability of starting materials. The following table summarizes typical quantitative data for the described methods.

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Melting Point of this compound (°C) | References |

| Chromium Trioxide Oxidation | Naphthalene | CrO₃, Acetic Acid | 40-60 | 125-126 | Organic Syntheses |

| Diels-Alder Reaction | 1,3-Butadiene, p-Benzoquinone | Heat, Oxidizing agent | 50-80 | Varies with derivative | [4] |

| Laccase-mediated Synthesis | 1,4-Hydroquinone, Diene | Laccase, Water | 60-90 | Varies with derivative | [5] |

Spectroscopic Characterization of this compound

The structural elucidation of this compound is routinely performed using a combination of spectroscopic techniques.

| Spectroscopic Technique | Key Features and Observed Values | References |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.12 (dd, J = 5.8, 3.4 Hz, 2H), 7.77 (dd, J = 5.8, 3.4 Hz, 2H), 7.00 (s, 2H) | [5] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 185.2, 137.8, 133.9, 126.6 | [6] |

| IR (KBr, cm⁻¹) | ~1665 (C=O stretching), ~1590 (C=C stretching) | [5] |

| UV-Vis (Ethanol, nm) | λ_max ~246, 252, 263, 335 | [7] |

| Mass Spectrometry (EI) | m/z 158 (M⁺), 130, 104, 76 | [8] |

Biological Significance and Signaling Pathways

This compound and its derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[2][9] This has made them attractive scaffolds for drug development. Their mechanism of action often involves interference with cellular signaling pathways.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

Certain anilino-1,4-naphthoquinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.

Signaling Pathway: EGFR Inhibition by this compound Derivatives

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Inverse Agonism at the G-Protein Coupled Receptor 55 (GPR55)

Recent studies have revealed that certain this compound derivatives can act as inverse agonists at the G-protein coupled receptor 55 (GPR55). GPR55 is implicated in various physiological and pathological processes, including cancer cell proliferation. An inverse agonist not only blocks the action of an agonist but also reduces the basal activity of the receptor.

Signaling Pathway: GPR55 Inverse Agonism by this compound Derivatives

Caption: Inverse agonism of this compound derivatives at the GPR55 receptor.

Conclusion

From its origins as a component of natural dyes to its current status as a versatile scaffold in medicinal chemistry, this compound has had a rich and impactful history. The evolution of its synthesis from classical oxidation methods to modern, greener approaches reflects the broader advancements in organic chemistry. The elucidation of its interactions with key biological targets such as EGFR and GPR55 underscores its potential for the development of novel therapeutics. This guide provides a foundational resource for researchers and professionals, summarizing the key historical, synthetic, and biological aspects of this remarkable molecule, and aims to inspire further innovation in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C10H6O2 | CID 8530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,4-Naphthalenedione [webbook.nist.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 1,4-Naphthoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1,4-Naphthoquinone, a key bicyclic aromatic dione and a fundamental scaffold in many natural products and pharmacologically active compounds. Understanding its spectroscopic properties is crucial for its identification, characterization, and the development of novel derivatives in medicinal chemistry. This document details the Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data and the experimental protocols for their acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Ethanol | 246 | 21,300 | π → π |

| Ethanol | 252 | 20,000 | π → π |

| Ethanol | 330 | 3,200 | n → π* |

¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-3 | 6.98 | s | - |

| H-5, H-8 | 8.08 | dd | 7.7, 1.5 |

| H-6, H-7 | 7.75 | dd | 7.7, 1.5 |

¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1, C-4 | 185.3 |

| C-2, C-3 | 138.8 |

| C-5, C-8 | 126.4 |

| C-6, C-7 | 133.8 |

| C-4a, C-8a | 131.9 |

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 1668 | Strong | C=O stretching (quinone) |

| 1595 | Strong | C=C stretching (aromatic) |

| 1305 | Medium | C-H bending |

| 1260 | Medium | C-C stretching |

| 945 | Medium | C-H out-of-plane bending |

| 775 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption maxima of this compound.

Materials:

-

This compound

-

Ethanol (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

A stock solution of this compound is prepared by dissolving a precisely weighed sample in spectroscopic grade ethanol.

-

The stock solution is then serially diluted to a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0 AU).

-

The UV-Vis spectrophotometer is blanked using the same solvent (ethanol) in a quartz cuvette.

-

The absorbance spectrum of the this compound solution is recorded over a wavelength range of 200-800 nm.

-

The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the proton and carbon framework of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

NMR tubes

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of CDCl₃ containing TMS in an NMR tube.

-

The sample is placed in the NMR spectrometer.

-

For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

For ¹³C NMR, a proton-decoupled spectrum is acquired. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

Advanced NMR experiments such as COSY and HSQC can be performed to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound

-

Potassium bromide (KBr, spectroscopic grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is transferred to a pellet press, and pressure is applied to form a transparent or translucent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

A background spectrum of the empty sample compartment is recorded.

-

The IR spectrum of the sample is then recorded in the range of 4000-400 cm⁻¹.

-

The positions and intensities of the absorption bands are analyzed to identify the characteristic vibrations of the functional groups.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

1,4-Naphthoquinone: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 1,4-Naphthoquinone and its derivatives represent a class of compounds with significant and varied pharmacological properties, most notably potent anticancer activity.[1] These compounds, found in nature and also synthesized, exert their cytotoxic effects on cancer cells through a multi-pronged approach, making them attractive candidates for therapeutic development.[2][3] Key mechanisms of action include the generation of intracellular reactive oxygen species (ROS), induction of apoptosis via mitochondria-dependent pathways, modulation of critical cell signaling cascades such as MAPK, PI3K/Akt, and STAT3, induction of cell cycle arrest, and inhibition of essential enzymes like topoisomerases.[4][5][6] This document provides a detailed technical overview of these core mechanisms, presents quantitative cytotoxicity data, outlines key experimental protocols for investigation, and visualizes the complex molecular interactions and workflows involved.

Core Mechanisms of Action

The anticancer efficacy of this compound is not attributed to a single mode of action but rather to its ability to interfere with multiple, interconnected cellular processes.

Generation of Reactive Oxygen Species (ROS)

A primary and central mechanism of this compound's cytotoxicity is its ability to generate reactive oxygen species (ROS).[6] The electron-accepting nature of the quinone moiety allows it to undergo redox cycling, leading to the formation of superoxide radicals and other ROS.[4][7] While normal cells possess robust antioxidant defense systems, cancer cells often have impaired mechanisms, leading to the accumulation of ROS and significant oxidative stress.[4] This oxidative stress is a key trigger for subsequent events, including DNA damage, protein alkylation, and the activation of stress-related signaling pathways that culminate in cell death.[4][6][8] Several studies have demonstrated that the apoptotic effects of this compound derivatives can be blocked by ROS scavengers like N-acetyl-L-cysteine (NAC), confirming the critical role of ROS in their mechanism of action.[4][9][10]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cells.[11][12] The primary route is the mitochondria-dependent (intrinsic) pathway, which is heavily influenced by the ROS-induced cellular stress.

Key events in this pathway include:

-

Mitochondrial Membrane Depolarization: this compound treatment leads to a disruption of the mitochondrial membrane potential.[13]

-

Regulation of Bcl-2 Family Proteins: It modulates the balance of pro-apoptotic (e.g., Bad, Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Treatment often results in the upregulation of Bad and downregulation of Bcl-2.[4][10]

-

Caspase Activation: The disruption of the mitochondrial pathway leads to the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).[4]

Caption: ROS-Mediated Intrinsic Apoptosis Pathway.

Modulation of Key Signaling Pathways

ROS generated by this compound acts as a second messenger, modulating several intracellular signaling cascades critical for cancer cell proliferation and survival.[4]

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cellular responses to external stimuli.[14] this compound derivatives have been shown to differentially regulate MAPK family members.[3] Typically, treatment leads to the upregulation and phosphorylation of pro-apoptotic kinases p38 and c-Jun N-terminal kinase (JNK), while simultaneously downregulating the pro-survival extracellular signal-regulated kinase (ERK).[4][9][15] This signaling imbalance shifts the cellular fate towards apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a fundamental signaling route that promotes cell survival and proliferation.[16] Many this compound derivatives inhibit the phosphorylation of Akt, effectively suppressing this pro-survival pathway.[4][17] Inhibition of the PI3K/Akt pathway contributes to both the induction of apoptosis and cell cycle arrest.[4][18]

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and preventing apoptosis. This compound has been demonstrated to inhibit the phosphorylation and activation of STAT3, often in a ROS-dependent manner, thereby blocking its pro-tumorigenic functions.[4][15][19]

Caption: Overview of this compound's effect on major signaling pathways.

Induction of Cell Cycle Arrest

By interfering with cell cycle regulation, 1,4-naphthoquinones can effectively halt cancer cell proliferation.[4] Treatment with these compounds can lead to the accumulation of cells in specific phases of the cell cycle, most commonly the G2/M or G0/G1 phase.[11][13][17] This arrest is achieved by modulating the expression levels of key cell cycle regulatory proteins, including:

-

Cyclins: Downregulation of Cyclin D1, Cyclin E, and Cyclin B1.[4][17]

-

Cyclin-Dependent Kinases (CDKs): Reduction in the levels of CDK1, CDK2, CDK4, and CDK6.[4][17]

-

CDK Inhibitors: Upregulation of inhibitors like p21 and p27.[17]

Inhibition of Topoisomerase

Topoisomerases are vital enzymes that manage DNA topology during replication and transcription.[5] Certain this compound derivatives can function as topoisomerase poisons, inhibiting the re-ligation of DNA strands after cleavage.[7][20] This action creates stable enzyme-DNA cleavage complexes, leading to double-strand breaks, genomic instability, and ultimately, apoptosis.[5][20] This mechanism is shared with several established chemotherapeutic agents.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The tables below summarize reported IC50 values across various cancer cell lines.

Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source(s) |

|---|---|---|---|---|

| This compound (CNN1) | K-562 | Chronic Myeloid Leukemia | 1.12 | [13] |

| This compound (CNN1) | FEPS (Resistant CML) | Chronic Myeloid Leukemia | 0.60 | [13] |

| Shikonin | THP-1 | Acute Monocytic Leukemia | 0.82 ± 0.26 | [2] |

| Plumbagin | Jurkat | T-cell Leukemia | 0.97 ± 0.05 | [2] |

| Compound 7 | THP-1 | Acute Monocytic Leukemia | 1.3 ± 0.3 | [2] |

| PD9 | DU-145 | Prostate Cancer | 1-3 | [19] |

| PD10 | MDA-MB-231 | Breast Cancer | 1-3 | [19] |

| PD11 | HT-29 | Colon Cancer | 1-3 | [19] |

| Compound 11a | MCF-7 | Breast Cancer | 3.51 ± 1.13 | [21] |

| Compound 11b | MDA-MB-231 | Breast Cancer | 2.50 ± 1.25 |[21] |

Table 2: IC50 Values of Anilino-1,4-naphthoquinone Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source(s) |

|---|---|---|---|---|

| Compound 12 | HuCCA-1 | Cholangiocarcinoma | 8.21 | [22] |

| Compound 17 | HuCCA-1 | Cholangiocarcinoma | 9.65 | [22] |

| Compound 13 | A549 | Lung Cancer | 27.91 | [22] |

| Compound 3 | MOLT-3 | T-cell Leukemia | <10 |[22] |

Key Experimental Protocols

The elucidation of this compound's mechanisms relies on a suite of standard and advanced cell and molecular biology techniques.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm) using a microplate reader.[4]

-

Analysis: Calculate cell viability as a percentage relative to an untreated control and determine the IC50 value.

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of apoptotic cells.

-

Cell Culture and Treatment: Seed cells in 6-well plates, allow them to attach, and then treat with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.[4]

-

Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13]

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight to permeabilize the membranes.

-

Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

-

Data Acquisition: Analyze the DNA content of individual cells using a flow cytometer.

-

Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Measurement of Intracellular ROS

This method quantifies the level of intracellular ROS using a fluorescent probe.

-

Cell Culture and Treatment: Seed cells in appropriate plates and treat with the this compound derivative.

-

Probe Loading: After treatment, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Data Acquisition: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.[10][15]

-

Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls to quantify the increase in ROS levels.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Protein Extraction: Treat cells with the compound, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p38, Akt, Caspase-3, STAT3). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light.

-

Imaging: Capture the signal using an imaging system to visualize the protein bands.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.[4][9]

Caption: General workflow for Western Blot analysis.

Conclusion and Future Perspectives

This compound and its derivatives are potent anticancer agents that operate through a complex and interconnected network of mechanisms. Their ability to induce high levels of ROS is a central event that triggers apoptosis, modulates critical pro-survival signaling pathways like PI3K/Akt and STAT3, and activates pro-apoptotic pathways such as p38 and JNK. Concurrently, these compounds can halt proliferation by inducing cell cycle arrest and can cause direct DNA damage through the inhibition of topoisomerases.

The multi-targeted nature of 1,4-naphthoquinones is a significant advantage, as it may circumvent the resistance mechanisms that often develop against therapies targeting a single pathway. Future research should focus on the synthesis of novel derivatives with improved selectivity for cancer cells over normal cells to minimize side effects, a current limitation for some compounds in this class.[4][15] Furthermore, exploring combinatorial therapies that pair 1,4-naphthoquinones with other chemotherapeutic agents or targeted therapies could lead to synergistic effects and more effective cancer treatment strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two novel this compound derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of inhibition of the ATPase domain of human topoisomerase IIα by 1,4-benzoquinone, 1,2-naphthoquinone, this compound, and 9,10-phenanthroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dadun.unav.edu [dadun.unav.edu]

- 8. researchgate.net [researchgate.net]

- 9. Novel this compound derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound (CNN1) Induces Apoptosis through DNA Damage and Promotes Upregulation of H2AFX in Leukemia Multidrug Resistant Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel this compound-derived compound induces apoptotic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]

- 15. Novel 1,4‑naphthoquinone derivatives induce reactive oxygen species‑mediated apoptosis in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. helping4cancer.com [helping4cancer.com]

- 19. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 1,4-Naphthoquinone Derivatives as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Naphthoquinones represent a class of organic compounds characterized by a naphthalene ring system fused to a quinone moiety. This chemical scaffold is abundant in nature, found in various plants and microorganisms, and forms the core structure of compounds like vitamin K.[1] Due to their unique redox properties and ability to engage in multiple biological processes, 1,4-naphthoquinone and its derivatives have garnered significant attention in medicinal chemistry, particularly in the development of novel anticancer agents.[2] These compounds exert their cytotoxic effects through diverse mechanisms, including the generation of reactive oxygen species (ROS), inhibition of critical cellular enzymes like topoisomerases, and modulation of key signaling pathways that govern cell proliferation, survival, and apoptosis.[1][3] This document provides a detailed overview of their mechanisms of action, quantitative activity data, and standardized protocols for their evaluation.

Key Mechanisms of Anticancer Activity

This compound derivatives employ a multi-pronged attack on cancer cells. Their primary mechanisms include inducing oxidative stress, inhibiting essential enzymes for DNA replication, and disrupting vital cell signaling pathways.

Generation of Reactive Oxygen Species (ROS)

A predominant mechanism of action for many this compound derivatives is their ability to undergo redox cycling, leading to the excessive production of intracellular ROS.[1] The quinone structure can accept electrons to form unstable semiquinone radicals, which then react with molecular oxygen to produce superoxide anions and other ROS.[3] While normal cells have robust antioxidant systems to manage oxidative stress, cancer cells often have a compromised defense, making them more vulnerable to ROS-induced damage.[4] This elevated oxidative stress triggers downstream events, including DNA damage, lipid peroxidation, and the activation of stress-related signaling pathways, ultimately culminating in apoptotic cell death.[2][4]

Modulation of Cell Signaling Pathways

Excessive ROS acts as a critical secondary messenger, modulating several signaling pathways crucial for cancer cell survival and proliferation.

-

MAPK/Akt/STAT3 Pathways: Many this compound derivatives induce apoptosis through the ROS-mediated activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly by phosphorylating (activating) the stress-related kinases p38 and JNK.[5][6] Simultaneously, they often inhibit the pro-survival PI3K/Akt and STAT3 signaling pathways.[5][7] This dual action shifts the cellular balance from survival and proliferation towards cell cycle arrest and apoptosis.

References

- 1. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dadun.unav.edu [dadun.unav.edu]

- 3. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Interplay of Autophagy and ROS for Cancer Therapy: An Updated Overview on Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinalizarin Induces Apoptosis through Reactive Oxygen Species (ROS)-Mediated Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathways in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinalizarin induces ROS-mediated apoptosis via the MAPK, STAT3 and NF-κB signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Antimicrobial and Antifungal Applications of 1,4-Naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 1,4-naphthoquinone and its derivatives. This document includes quantitative data on their efficacy, detailed experimental protocols for their evaluation, and diagrams illustrating their mechanisms of action.

Introduction

1,4-Naphthoquinones are a class of organic compounds derived from naphthalene.[1] They are widely distributed in nature, being found in various plants, fungi, and bacteria.[1] These compounds and their synthetic derivatives have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] The core chemical structure of this compound allows for a variety of substitutions, leading to a diverse library of derivatives with potentially enhanced pharmacological properties.[1] This document focuses on their application as antimicrobial and antifungal agents, providing researchers with the necessary information to explore their therapeutic potential.

Antimicrobial Activity of this compound Derivatives

This compound and its derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[4][5] The primary mechanism of their antibacterial action is believed to be the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.[5][6][7] Additionally, some derivatives have been shown to interfere with bacterial DNA repair mechanisms by inhibiting enzymes such as RecA.[5][7]

Quantitative Antimicrobial Data

The following tables summarize the in vitro antibacterial activity of various this compound derivatives against different bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30 - 60 | [4] |

| Isoxazolylnaphthoquinones | Staphylococcus aureus (clinical isolates) | 16 - 64 | [4] |

| Various this compound hybrids | Staphylococcus aureus | 15.6 - 500 | [6] |

| Various this compound hybrids | Listeria monocytogenes | 15.6 - 500 | [6] |

| Various this compound hybrids | Escherichia coli | 15.6 - 500 | [6] |

| Various this compound hybrids | Pseudomonas aeruginosa | 15.6 - 500 | [6] |

| Various this compound hybrids | Klebsiella pneumoniae | 15.6 - 500 | [6] |

| Nitrogen NQ derivative 62 | S. aureus ATCC 25923, E. coli ATCC 25922, E. faecalis ATCC 29212, P. aeruginosa ATCC 27853 | 24.7 | [1] |

| Nitrogen NQ derivative 65 | S. aureus (clinical isolate) | 49.7 | [1] |

| Nitrogen NQ derivative 65 | E. coli (clinical isolate) | 24.7 | [1] |

| Nitrogen NQ derivative 72 | S. aureus ATCC 25923 | 7.8 | [1] |

| Nitrogen NQ derivative 72 | E. coli ATCC 25922, E. faecalis ATCC 29212, P. aeruginosa ATCC 27853 | 31.2 | [1] |

| Juglone (1a) | Staphylococcus aureus | ≤ 0.125 µmol/L | [5][7] |

| 5,8-dimethoxy-1,4-naphthoquinone (1f) | Staphylococcus aureus | ≤ 0.125 µmol/L | [5][7] |

| 7-methyl-5-acetoxy-1,4-naphthoquinone (3c) | Staphylococcus aureus | ≤ 0.125 µmol/L | [5][7] |

| Various this compound derivatives | Escherichia coli & Staphylococcus aureus | 15.625 - 500 µmol/L | [5][7] |

| This compound | Chromobacterium violaceum | 405 µM | [8] |

Table 2: Zone of Inhibition of this compound Derivatives against Bacteria

| Compound | Bacterial Strain | Concentration | Zone of Inhibition (mm) | Reference |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococci, Streptococci, Bacilli | 50 µg/mL | 20 | [4][9][10] |

Table 3: EC50 Values of this compound Derivatives against Bacteria

| Compound | Bacterial Strain | EC50 | Reference |

| 5-amino-8-hydroxy-1,4-naphthoquinone | S. aureus, S. intermedius, S. epidermidis | 8 µg/mL | [4][9] |

| Various this compound derivatives | Escherichia coli & Staphylococcus aureus | 10.56 - 248.42 µmol/L | [5][7] |

Antifungal Activity of this compound Derivatives

1,4-Naphthoquinones also exhibit potent activity against a variety of fungal pathogens, including yeasts and molds.[2][11][12] The primary antifungal mechanism of action appears to be the disruption of fungal membrane permeability, leading to the leakage of essential intracellular components such as nucleotides.[2][13][14][15] Similar to their antibacterial action, the generation of ROS also contributes to their antifungal effects.[11][12]

Quantitative Antifungal Data

The following tables summarize the in vitro antifungal activity of various this compound derivatives.

Table 4: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungi

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) | Candida albicans | 1.56 - 6.25 | [2][13][14][15][16] |

| 2,3-DBNQ | Dermatophytes | <1.56 | [2][13] |

| Plumbagin | Candida albicans ATCC 10231 | 0.78 | [11][12] |

| Compound 43 (sulfur-containing derivative) | Candida albicans | 3.125 | [11] |

| Compound 41 (sulfur-containing derivative) | Candida albicans | 12.5 | [11] |

| Compound 34 (nitrogen and sulfur-containing derivative) | Candida albicans | 1.56 | [11] |

| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus neoformans | 3.12 - 12.5 | [17] |

Table 5: IC50 Values of this compound Derivatives against Fungi

| Compound | Fungal Strain | IC50 | Reference |

| Naphthoquinone 5 (silver salt of lawsone) | Sporothrix brasiliensis & Sporothrix schenckii | Low µM range | [18] |

| 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) | MRC-5 cells (cytotoxicity) | 15.44 µM | [2][13][14][15][16] |

| 2-methoxynaphthalene-1,4-dione (2-MNQ) | MRC-5 cells (cytotoxicity) | 11.94 µM | [19] |

| 2-chloro-3-(2-fluoroanilino)naphthalene-1,4-dione (2-ClFNQ) | MRC-5 cells (cytotoxicity) | 29.29 µM | [19] |

Mechanisms of Action

The antimicrobial and antifungal activities of 1,4-naphthoquinones are attributed to several mechanisms, which can act synergistically to inhibit microbial growth and survival.

Proposed Antibacterial Mechanism

The primary proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and inhibition of DNA repair enzymes.

Caption: Proposed antibacterial mechanism of this compound.

Proposed Antifungal Mechanism

The main antifungal action is the disruption of the fungal cell membrane's permeability, causing leakage of vital intracellular contents.

Caption: Proposed antifungal mechanism of this compound.

Experimental Protocols

The following are generalized protocols for assessing the antimicrobial and antifungal activity of this compound compounds. These should be adapted based on the specific compound, microbial strains, and laboratory conditions.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][20]

-

Preparation of Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[4]

-

Preparation of Microplates: In a 96-well microplate, perform serial two-fold dilutions of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.[4][14][20]

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to the final required concentration in the broth (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 cells/mL for yeasts).[2][4]

-

Inoculation: Add the microbial inoculum to each well of the microplate containing the diluted compound. Include positive (inoculum without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts).[2][4]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Caption: Workflow for MIC determination by broth microdilution.

Protocol for Disk Diffusion Assay

This method is useful for screening the antimicrobial activity of compounds.

-

Agar Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) of a standardized depth.

-

Inoculation: Spread a standardized microbial inoculum evenly over the entire surface of the agar plate.

-

Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the this compound derivative to the surface of the agar.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[4][10]

Protocol for Assessing Reactive Oxygen Species (ROS) Generation

-

Cell Culture: Grow the microbial cells to the mid-logarithmic phase.

-

Treatment: Treat the cells with the this compound derivative at its MIC or sub-MIC for a specified period.

-

Staining: Add a fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA) to the cell suspension.[6]

-

Incubation: Incubate in the dark to allow the probe to be taken up by the cells.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[6]

Protocol for Fungal Membrane Permeability Assay (Nucleotide Leakage)

-

Cell Preparation: Harvest fungal cells in the exponential growth phase, wash, and resuspend them in a buffer (e.g., PBS).

-

Treatment: Treat the fungal suspension with the this compound derivative at various concentrations (e.g., 1x and 4x MIC).[2][14][15]

-

Incubation: Incubate the suspension at an appropriate temperature.

-

Sample Collection: At different time points, collect aliquots and centrifuge to pellet the cells.

-

Measurement: Measure the absorbance of the supernatant at 260 nm, which corresponds to the leakage of nucleotides from the cells.[2][14][15]

Conclusion

This compound and its derivatives represent a promising class of antimicrobial and antifungal agents. Their multifaceted mechanisms of action, including the induction of oxidative stress and disruption of cell membrane integrity, make them attractive candidates for further research and development, particularly in the context of rising antimicrobial resistance. The protocols and data presented in these notes provide a solid foundation for researchers to explore the full potential of these versatile compounds. Further studies should focus on optimizing their efficacy and selectivity, as well as evaluating their in vivo performance and toxicological profiles.

References

- 1. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal potential, mechanism of action, and toxicity of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Evaluation of this compound derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of this compound derivatives as antibacterial agents: activity and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial and anti-biofilm efficacy of this compound against Chromobacterium violaceum: an in vitro and in silico investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro antimicrobial activity of a new series of 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. scielo.br [scielo.br]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. preprints.org [preprints.org]

- 16. Antifungal potential, mechanism of action, and toxicity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibiotics | Free Full-Text | Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 [mdpi.com]

- 18. A novel naphthoquinone derivative shows selective antifungal activity against Sporothrix yeasts and biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Application Note: HPLC-Based Quantification of 1,4-Naphthoquinone in Plant Extracts

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,4-Naphthoquinone in various plant extracts. The protocol is designed for researchers, scientists, and professionals in drug development, providing a comprehensive guide from sample preparation to data analysis. The described method is selective, accurate, and precise, making it suitable for quality control and research applications.

Introduction

This compound and its derivatives are a class of naturally occurring compounds found in numerous plant families, including Plumbaginaceae, Juglandaceae, and Balsaminaceae.[1] These compounds are known for a wide range of pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory properties.[2] Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products, elucidation of biosynthetic pathways, and the development of new therapeutic agents.[2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phytochemicals due to its high resolution, sensitivity, and reproducibility.[2][3]

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD). The separation is based on the partitioning of the analyte, this compound, between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The components of the plant extract are separated based on their hydrophobicity. This compound is then detected by its UV absorbance at a specific wavelength, and the amount is quantified by comparing the peak area to a calibration curve generated from known concentrations of a pure standard.

Experimental Workflow

The overall workflow for the quantification of this compound is illustrated below. It encompasses sample collection and preparation, extraction, chromatographic separation, and data analysis.

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

4.1. Materials and Reagents

-

This compound standard (≥97% purity)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or phosphoric acid (HPLC grade)[4]

-

Solvents for extraction (e.g., ethanol, methanol, chloroform)[5]

-

Syringe filters (0.2 or 0.45 µm, PTFE or Nylon)